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molecular formula C11H8F2O4 B3588701 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione CAS No. 170570-78-2

1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione

Cat. No. B3588701
M. Wt: 242.17 g/mol
InChI Key: BRRBBKKSUKYMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716991B1

Procedure details

Ethyl difluoroacetate (1.72 g, 11 mmol) was dissolved in ether (25 mL). To the stirred solution was added 25% sodium methoxide (2.38 g, 11 mmol) followed by 3′,4′-(methylenedioxy)acetophenone (1.64 g, 10 mmol). After stirring 16 hours, 1N HCl (25 mL) was added. The organic layer was collected and washed with water (2×25 mL), dried over magnesium sulfate, filtered, and concentrated. The resulting crude dione was used in the next step without further purification of characterization.
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:8])[C:3](OCC)=[O:4].C[O-].[Na+].[CH2:12]1[O:20][C:19]2[CH:18]=[CH:17][C:16]([C:21](=[O:23])[CH3:22])=[CH:15][C:14]=2[O:13]1.Cl>CCOCC>[O:20]1[C:19]2[CH:18]=[CH:17][C:16]([C:21](=[O:23])[CH2:22][C:3](=[O:4])[CH:2]([F:8])[F:1])=[CH:15][C:14]=2[O:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
FC(C(=O)OCC)F
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
sodium methoxide
Quantity
2.38 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
1.64 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C(C)=O
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with water (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude dione was used in the next step without further purification of characterization

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O1COC2=C1C=CC(=C2)C(CC(C(F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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